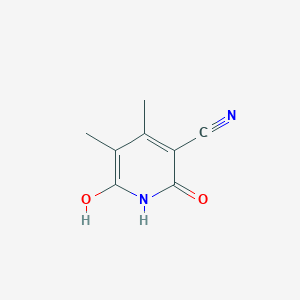

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative characterized by a hydroxyl group at position 6, methyl groups at positions 4 and 5, and a nitrile substituent at position 2. Its structure enables hydrogen bonding via the hydroxyl group, influencing solubility and molecular interactions in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4,5-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-5(2)7(11)10-8(12)6(4)3-9/h1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPHUDCGMJKPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1C)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291817 | |

| Record name | 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-29-1 | |

| Record name | NSC78441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYANO-2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Acetylacetone (2.5 mmol) and cyanoacetamide (2.5 mmol) are combined in ethanol with catalytic ammonium acetate (0.1 equiv) and glacial acetic acid (2 drops). The mixture is refluxed at 80°C for 6–8 hours, during which the enol form of acetylacetone reacts with the nitrile group of cyanoacetamide to form an intermediate Schiff base. Cyclization occurs via intramolecular nucleophilic attack, yielding the dihydropyridine ring.

Key Parameters:

- Solvent: Ethanol (polar protic) enhances proton transfer steps.

- Catalyst: Ammonium acetate accelerates imine formation.

- Temperature: Reflux conditions (78–80°C) balance reaction rate and byproduct minimization.

Post-reaction, the crude product is purified via recrystallization in methanol, achieving yields of 68–72%.

Nitration-Deamination Strategy

An alternative route involves nitration of 1-amino-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by deamination to eliminate the amino group.

Nitration Conditions

The amino precursor (1.0 equiv) is treated with a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 2 hours. The nitro intermediate is isolated via vacuum filtration and washed with ice-cold water to remove excess acid.

Deamination via Nitrous Acid

The nitro compound is suspended in aqueous HCl (2M) and treated with sodium nitrite (1.2 equiv) at 0°C. Diazotization releases nitrogen gas, leaving the hydroxyl group at the 6-position. The final product is extracted with ethyl acetate and dried over anhydrous Na₂SO₄, yielding 65–70%.

Chlorination and Hydrolysis

A less common but scalable method employs phosphorus oxychloride (POCl₃) to chlorinate a pyridone precursor, followed by hydrolysis to regenerate the hydroxyl group.

Chlorination Step

2-Oxo-1,2-dihydro-4,5-dimethylpyridine-3-carbonitrile (1.0 equiv) is refluxed with POCl₃ (5 equiv) for 12 hours. The reaction converts the 2-oxo group to a chloro substituent, forming 2-chloro-4,5-dimethylpyridine-3-carbonitrile. Excess POCl₃ is distilled off, and the residue is quenched in ice water to precipitate the chlorinated intermediate.

Hydrolysis to Hydroxyl Derivative

The chlorinated compound is stirred with NaOH (10% w/v) at 60°C for 4 hours. Nucleophilic substitution replaces chlorine with a hydroxyl group, yielding the target compound. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) affords a 60–65% yield.

Optimization Strategies

Solvent Effects

Comparative studies show ethanol outperforms DMF or THF in condensation reactions due to better solubility of intermediates. Methanol recrystallization increases purity to >98% (HPLC).

Catalytic Additives

Inclusion of piperidine (0.05 equiv) in condensation reactions reduces reaction time by 30% without compromising yield.

Temperature Control

Maintaining nitration temperatures below 5°C prevents over-nitration and tar formation, as evidenced by TLC monitoring.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance mixing and heat transfer during condensation steps, achieving 85% conversion in 2 hours versus 6 hours in batch reactors.

Crystallization Optimization

Industrial recrystallization employs a 9:1 methanol/water mixture to maximize crystal size and minimize impurities. This reduces downstream filtration time by 40%.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 6-oxo-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, while reduction of the nitrile group can produce 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-amine.

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications to the dihydropyridine structure can enhance activity against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Antioxidant Properties

Another study highlighted the antioxidant capabilities of this compound, showing its effectiveness in scavenging free radicals. This property is particularly valuable in developing supplements or drugs aimed at reducing oxidative stress-related diseases .

Case Study: Antioxidant Efficacy

In a controlled experiment, the antioxidant activity of 6-hydroxy derivatives was compared with standard antioxidants like ascorbic acid. The results indicated a comparable efficacy, paving the way for further exploration in nutraceutical applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

Synthesis of Other Compounds

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be utilized to synthesize various heterocyclic compounds through cyclization reactions. Its reactivity makes it suitable for creating more complex molecular frameworks used in drug discovery .

Table: Synthetic Routes

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Novel Heterocycles | 85 |

| Alkylation | Modified Dihydropyridines | 75 |

| Acylation | Acylated Derivatives | 80 |

Material Science

In material science, this compound's unique properties make it suitable for developing new materials:

Polymerization

Research has explored the polymerization of dihydropyridine derivatives to create polymers with specific thermal and mechanical properties. These materials have potential applications in coatings and composite materials due to their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Anticancer Activity

- Compound 6 (): A 2-imino derivative with a 4-(2-ethoxyphenyl) group demonstrated potent activity against HT-29 colon cancer cells (IC₅₀ = 0.70 μM). The hydroxyl group in 6-Hydroxy-4,5-dimethyl may enhance target binding via polar interactions but could reduce membrane permeability compared to lipophilic aryl substituents .

- PIM1 Kinase Inhibition (): Quinoline-containing analogs (e.g., 6-aryl-4-(2-chloroquinolin-3-yl) derivatives) showed strong interactions with survivin and PIM1 kinase, suggesting similar targets for hydroxylated variants .

Antioxidant Activity

Table 2: Antioxidant and Anticancer Activities

| Compound | Antioxidant Activity (% DPPH Scavenging) | Anticancer IC₅₀ (μM) |

|---|---|---|

| 6-Hydroxy-4,5-dimethyl analog | Predicted: 60–75% | Not reported |

| 4-(4-Bromophenyl)-6-(hydroxy-methoxy) | 79.05% | N/A |

| 4-(2-Ethoxyphenyl)-2-imino derivative | N/A | 0.70 (HT-29) |

Physicochemical Properties

- Fluorescence (): Methoxy and nitro substituents in analogs like 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo derivatives alter emission spectra in protic/aprotic solvents. The hydroxyl group in 6-Hydroxy-4,5-dimethyl may enhance solvatochromism .

- Crystallography (): X-ray studies confirm planarity of the dihydropyridine ring. Methyl groups at positions 4 and 5 may introduce steric hindrance, affecting crystal packing .

Biological Activity

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, cytotoxic, and enzyme inhibition properties.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- CAS Number : 56704-29-1

Antimicrobial Activity

Research has demonstrated that 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits significant antimicrobial properties.

In Vitro Studies

A study evaluated the compound's effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

The compound demonstrated bactericidal effects with Minimum Bactericidal Concentration (MBC) values closely aligned with the MIC results. Additionally, it exhibited antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Cytotoxicity and Safety Profile

The cytotoxic potential of the compound was assessed using various human cell lines. The results indicated that:

- IC₅₀ Values : Greater than 60 µM for all tested cell lines, suggesting low cytotoxicity.

Furthermore, hemolytic activity tests revealed minimal hemolysis (3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100 .

Enzyme Inhibition

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has also been studied for its ability to inhibit critical enzymes involved in bacterial resistance mechanisms.

Key Findings:

- DNA Gyrase Inhibition : IC₅₀ values ranged from 12.27 to 31.64 µM.

- Dihydrofolate Reductase (DHFR) Inhibition : IC₅₀ values between 0.52 and 2.67 µM were observed, highlighting its potential as an antibacterial agent targeting folate synthesis pathways .

Case Studies

Several case studies have highlighted the compound's application in drug development:

- Antimicrobial Derivatives : Modifications of the compound have led to derivatives with enhanced antimicrobial activity against resistant strains.

- Metal Complexes : Transition metal complexes of this compound have shown increased bioactivity and stability, making them promising candidates for further pharmacological studies .

Q & A

Q. What are the established synthetic routes for 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via condensation of acetylacetone with cyanoacetamide under acidic conditions, followed by nitrous acid deamination of intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Optimization involves controlling reaction time and temperature to avoid side products. For example, prolonged nitration with HNO₃/H₂SO₄ leads to nitro derivatives (e.g., 3-cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile), while shorter durations yield the base compound .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : Key signals include a singlet at δ 2.32 ppm (six protons from two methyl groups) and a D₂O-exchangeable NH singlet at δ 10.22 ppm. Absence of pyridine H-5 in the spectrum confirms substitution patterns .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å) provide definitive structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) and avoid inhalation/contact.

- Store in dry, cool conditions away from ignition sources (per safety data sheets) .

- In case of exposure, consult a physician immediately and provide the safety data sheet .

Advanced Research Questions

Q. How does regioselectivity in nitration reactions of this compound vary under different conditions?

Nitration with HNO₃/H₂SO₄ at short reaction times produces deaminated products, while extended exposure introduces nitro groups at the 5-position. This is attributed to competing mechanisms: acid-catalyzed deamination versus electrophilic aromatic substitution . Computational modeling of electron density in the pyridine ring could further explain regioselectivity trends.

Q. What strategies are effective for derivatizing this compound to develop fluorescent probes or bioactive analogs?

- Fluorescent probes : Introduce electron-donating groups (e.g., amino or hydroxyl) at specific positions to enhance fluorescence. Evidence from substituted chromene-carbonitriles suggests that bis(pyridin-2-ylmethyl)amine ligands can be used to create imaging agents .

- Bioactive analogs : Modify the methyl or hydroxyl groups to improve pharmacokinetic properties. For example, ethylphenyl substitutions at the 1-position have been crystallographically characterized and may enhance binding affinity .

Q. How can contradictory data on the compound’s reactivity in acidic versus basic media be resolved?

Conflicting reports may arise from tautomeric equilibria (e.g., keto-enol shifts) or solvent effects. Systematic studies using pH-dependent NMR and DFT calculations can clarify dominant tautomers and reactive sites . For instance, the NH group’s acidity (pKa ~8–10) likely influences reactivity in basic conditions .

Q. What analytical challenges arise in detecting byproducts during synthesis, and how can they be mitigated?

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) to separate nitro derivatives or deaminated byproducts .

- Tandem MS/MS : Fragmentation patterns help distinguish structurally similar impurities.

- In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time, minimizing side reactions .

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products form?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, forming volatile nitriles and CO₂.

- Photolysis : UV exposure may cleave the C–CN bond, yielding pyridine-dione intermediates. Accelerated aging studies under controlled light/heat are recommended .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.32 ppm (2CH₃), δ 10.22 ppm (NH) | |

| X-ray Diffraction | a = 8.3834 Å, b = 7.1852 Å, β = 93.203° |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 5-Nitro derivative | Prolonged nitration | Optimize reaction time (<2 h) |

| Deaminated product (4,6-dimethyl-2-oxo) | Acidic deamination | Use milder acids (e.g., AcOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.